2-Methyl-4-(4-methylsulfonylphenyl)phenol

Overview

Description

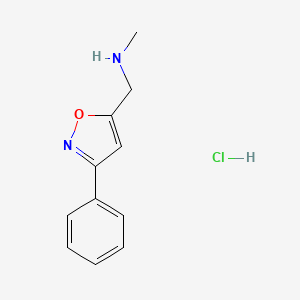

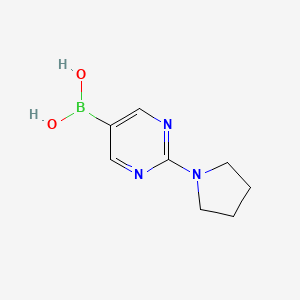

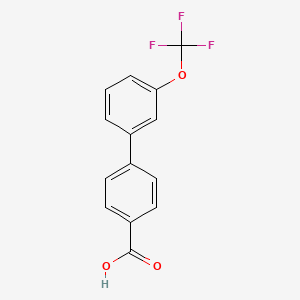

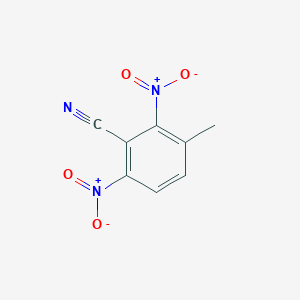

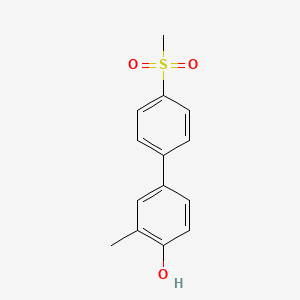

“2-Methyl-4-(4-methylsulfonylphenyl)phenol” is a chemical compound with the CAS Number: 1261895-23-1. Its molecular weight is 262.33 and its IUPAC name is 3-methyl-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol .

Molecular Structure Analysis

The linear formula of “this compound” is C14H14O3S . The InChI code is 1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.33 . Its linear formula is C14H14O3S .

Scientific Research Applications

Chemical Synthesis and Reactivity

Sulfonation Studies : Research by Wit, Woldhuis, and Cerfontain (2010) explored the sulfonation of phenols, including methyl phenyl sulfate and its derivatives, providing insights into the reactions and products involved in these processes. This research is significant for understanding the chemical behavior and potential applications of compounds like 2-Methyl-4-(4-methylsulfonylphenyl)phenol in various sulfonation reactions (Wit, Woldhuis, & Cerfontain, 2010).

Sulfonylation Methods : Sharghi and Shahsavari-Fard (2005) developed a new method for direct sulfonylation of phenols. Their work utilized graphite in methanesulfonic acid to prepare sulfonylphenols, highlighting a potential pathway for synthesizing derivatives of this compound (Sharghi & Shahsavari-Fard, 2005).

Material Science and Nanotechnology

- Nanofiltration Membranes : Peyravi, Rahimpour, and Jahanshahi (2012) studied the use of sulfonated poly(ether sulfide sulfone) for enhancing polysulfone support in organic solvent nanofiltration. This research could guide the development of advanced filtration systems using derivatives of this compound in the polymer matrix (Peyravi, Rahimpour, & Jahanshahi, 2012).

Environmental and Pollution Control

- Phenol Adsorption : Yin et al. (2010) investigated the adsorption of phenols by magnetic polysulfone microcapsules. This research is crucial for understanding how derivatives of this compound might be utilized in environmental pollution control, particularly in the removal of phenolic compounds from water (Yin et al., 2010).

Catalysis

- Alkylation Reactions : The work by Elavarasan, Kondamudi, and Upadhyayula (2011) on the kinetics of phenol alkylation using sulfonic acid functional ionic liquid catalysts could be pertinent for exploring the role of this compound in similar catalytic processes (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-(4-methylsulfonylphenyl)phenol is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COX-2 enzyme activity , leading to a reduction in the production of prostaglandins . This results in decreased inflammation and pain signaling .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is typically dependent on the specific structure of the compound and the biomolecules it interacts with .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-methyl-4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYKWBZBWWYDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683998 | |

| Record name | 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261895-23-1 | |

| Record name | 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.